1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine is a chemical compound with the molecular formula C11H12F3N3O2. It is characterized by the presence of a piperazine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring.
Preparation Methods
The synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine typically involves the following steps:
Nitration: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce the nitro group at the 4-position of the phenyl ring.
Piperazine Substitution: The nitrated intermediate is then reacted with piperazine under suitable conditions to form the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, alkyl halides, and acyl chlorides. Major products formed from these reactions include the corresponding amines, alkylated piperazines, and acylated piperazines .
Scientific Research Applications
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group and trifluoromethyl group contribute to the compound’s binding affinity and specificity. The piperazine ring can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine can be compared with similar compounds such as:
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: This compound has a similar structure but with a methyl group on the piperazine ring, which may alter its chemical reactivity and biological activity.
2-Nitro-4-(trifluoromethyl)phenol: This compound lacks the piperazine ring and has different chemical properties and applications.
The uniqueness of this compound lies in its combination of the nitro group, trifluoromethyl group, and piperazine ring, which together confer specific chemical and biological properties .
Properties
IUPAC Name |
1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)9-7-8(17(18)19)1-2-10(9)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGDPTUNJDHJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377939 | |
Record name | 1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381242-61-1 | |
Record name | 1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 381242-61-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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